An In-depth Technical Guide to the Physicochemical Properties of (R)-3-(bromomethyl)hexanoic acid
An In-depth Technical Guide to the Physicochemical Properties of (R)-3-(bromomethyl)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-3-(bromomethyl)hexanoic acid, a key chiral building block in modern pharmaceutical synthesis. The document details its known properties, provides estimated values for uncharacterised parameters based on analogous compounds, and outlines detailed experimental protocols for its synthesis and the determination of its physicochemical characteristics.
Introduction
(R)-3-(bromomethyl)hexanoic acid is a chiral carboxylic acid featuring a bromomethyl group at the C-3 position with a defined R-configuration.[1] This specific stereochemistry is crucial, as the biological activity of many pharmaceuticals is highly dependent on their chirality.[1] The molecule's bifunctional nature, containing both a reactive carboxylic acid and a primary bromide, makes it a versatile intermediate for organic synthesis.[1] Its most prominent application is as a key precursor in the synthesis of Brivaracetam, a third-generation antiepileptic drug used for treating partial-onset seizures.[1][2]
Physicochemical Properties
Quantitative data for (R)-3-(bromomethyl)hexanoic acid is not extensively reported in peer-reviewed literature. The following table summarizes available data and provides estimated values derived from structurally similar compounds, such as hexanoic acid and its brominated isomers.
| Property | Value | Source / Basis for Estimation |
| IUPAC Name | (3R)-3-(bromomethyl)hexanoic acid | [1] |
| CAS Number | 1942054-60-5 | [1][3] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][3] |
| Molecular Weight | 209.08 g/mol | [1][3] |
| Appearance | Yellowish oil or low-melting solid | Conflicting reports describe it as a yellowish oil or a solid. The parent compound, hexanoic acid, is an oily liquid with a melting point of -3.4 °C.[4][5] |
| Melting Point | Est. ~25–35 °C | Experimental data is unavailable. Estimated based on 4-bromohexanoic acid (~25–30°C) and 6-bromohexanoic acid (32–34°C).[6] |
| Boiling Point | Est. >205 °C (with potential decomposition) | Experimental data is unavailable. The boiling point is expected to be significantly higher than that of hexanoic acid (205 °C) due to increased mass.[4][5][7] |
| pKa | Est. 4.5–4.8 | Experimental data is unavailable. Estimated based on the pKa of hexanoic acid (4.88) and the predicted pKa of 6-bromohexanoic acid (4.72).[4] |
| Solubility | Soluble in methanol, DMSO, ethanol, and ether. Sparingly soluble in water. | A certificate of analysis confirms solubility in Methanol/DMSO. Solubility in other organic solvents and water is inferred from hexanoic acid.[4][5] |
Logical Relationship for Property Estimation
The estimation of key physicochemical properties for (R)-3-(bromomethyl)hexanoic acid relies on comparing it to its parent compound and positional isomers. The following diagram illustrates this logical relationship.
Experimental Protocols
Detailed experimental procedures for the synthesis of (R)-3-(bromomethyl)hexanoic acid and the determination of its core physicochemical properties are provided below.
This is a common method for synthesizing the title compound.[1]
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Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagents:
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(R)-4-n-propyl-dihydrofuran-2(3H)-one (1.0 eq)
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Anhydrous solvent (e.g., Toluene or Cyclohexane) (approx. 5 mL per gram of lactone)
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Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq) - Acts as a Lewis acid catalyst.
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Trimethylbromosilane (TMSBr) (4.0 eq)
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-
Procedure: a. Charge the flask with (R)-4-n-propyl-dihydrofuran-2(3H)-one, anhydrous toluene, and anhydrous zinc chloride. b. Begin stirring the mixture at room temperature. c. Add trimethylbromosilane dropwise to the mixture via the dropping funnel. d. After the addition is complete, heat the reaction mixture to 70-80 °C for approximately 1-2 hours. e. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting lactone is consumed. f. Cool the reaction mixture to 0-10 °C in an ice bath. g. Carefully quench the reaction by the dropwise addition of water. h. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-(bromomethyl)hexanoic acid, typically as a yellowish oil.
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Apparatus: Capillary melting point apparatus (e.g., Thiele tube or digital Mel-Temp).
-
Procedure: a. If the sample is an oil at room temperature, chill a small amount on a watch glass over ice until it solidifies. b. Introduce a small amount of the finely powdered solid into a capillary tube, sealing one end. c. Place the capillary tube in the melting point apparatus. d. Heat the apparatus rapidly to about 15-20 °C below the expected melting point. e. Decrease the heating rate to 1-2 °C per minute. f. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
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Apparatus: Thiele tube, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.
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Procedure: a. Add 0.5-1 mL of the liquid sample into the fusion tube. b. Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid. c. Attach the fusion tube to the thermometer and place the assembly in a Thiele tube containing a high-boiling mineral oil. d. Heat the side arm of the Thiele tube gently. e. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. f. Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat. g. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
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Apparatus: Calibrated pH meter with an electrode, a magnetic stirrer, and a burette.
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Procedure: a. Prepare a dilute aqueous or mixed-solvent (e.g., methanol-water) solution of the compound at a known concentration (e.g., 0.01 M). b. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. c. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from the burette. d. Record the pH value after each addition, allowing the reading to stabilize. e. Continue the titration well past the equivalence point. f. Plot the pH (y-axis) versus the volume of titrant added (x-axis). g. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
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Apparatus: Small test tubes, vortex mixer.
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Procedure: a. Add approximately 20-30 mg of the compound to a test tube. b. Add 1 mL of the desired solvent (e.g., water, methanol, toluene) to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for any undissolved particles against a dark background. e. Classify solubility qualitatively (e.g., soluble, sparingly soluble, insoluble). f. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC, titration).
Synthetic Workflow: Role in Brivaracetam Synthesis
(R)-3-(bromomethyl)hexanoic acid is a critical intermediate in the synthesis of the antiepileptic drug Brivaracetam. The following diagram outlines a common synthetic pathway.
References
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexanoic acid [chemister.ru]
- 5. 4-Bromohexanoic acid (61222-82-0) for sale [vulcanchem.com]
- 6. ICSC 1167 - HEXANOIC ACID [inchem.org]
- 7. Page loading... [guidechem.com]
